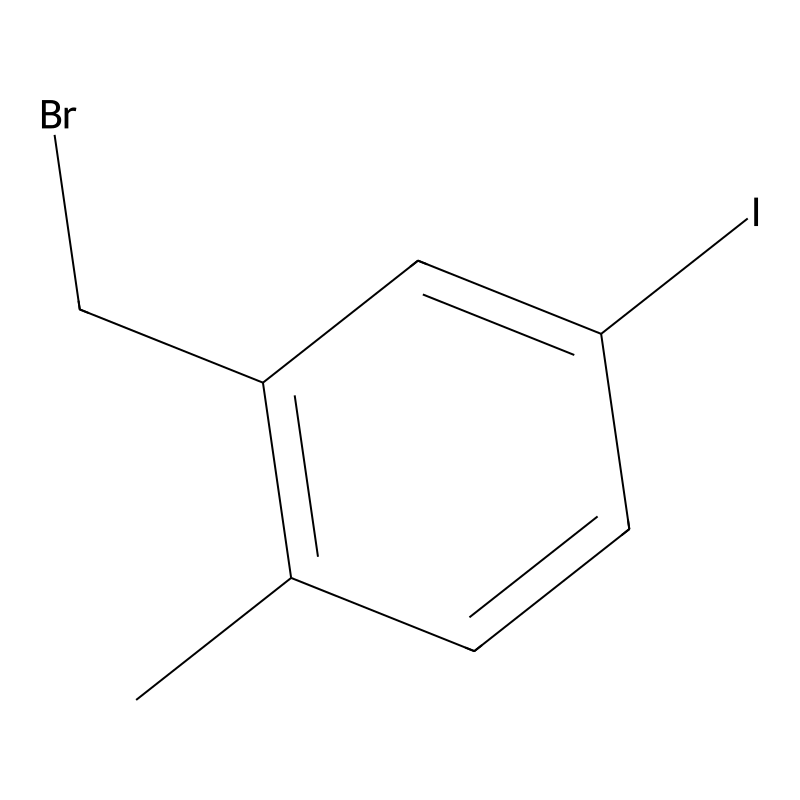

2-(Bromomethyl)-4-iodo-1-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Block Copolymers

Scientific Field: Polymer Chemistry

Application Summary: The compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene.

Methods of Application: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide.

Results or Outcomes: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT.

2-(Bromomethyl)-4-iodo-1-methylbenzene, with the chemical formula C8H8BrI, is a halogenated aromatic compound characterized by the presence of bromine and iodine substituents on a benzene ring. This compound features a bromomethyl group (-CH2Br) attached to the second carbon and an iodine atom at the fourth position relative to the methyl group (-CH3) at the first position of the benzene ring. Its molecular weight is approximately 296.93 g/mol, and it has a low gastrointestinal absorption rate, indicating limited bioavailability when ingested .

Due to the limited information on this specific compound, it is advisable to handle it with caution, assuming the following potential hazards:

- Halogens: Bromine and iodine are halogens and can be irritating to the skin, eyes, and respiratory system.

- Aromatic compound: Aromatic compounds can have various health effects depending on the specific structure. Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Nucleophilic Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution, where nucleophiles can replace the bromine atom. This is facilitated by the electron-withdrawing nature of the iodine atom, which enhances the electrophilicity of the bromomethyl group.

- Cross-Coupling Reactions: This compound can also be used in cross-coupling reactions, such as Suzuki or Heck reactions, where it acts as a coupling partner due to the reactivity of both halogens.

- Electrophilic Aromatic Substitution: The methyl group on the aromatic ring can direct electrophiles to ortho and para positions, allowing for further functionalization of the aromatic system .

Several methods exist for synthesizing 2-(Bromomethyl)-4-iodo-1-methylbenzene:

- Direct Halogenation: Starting from 4-iodo-1-methylbenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst to facilitate the substitution reaction.

- Bromomethylation: The compound can be synthesized through bromomethylation using formaldehyde and hydrobromic acid in an aromatic substitution reaction.

- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods allows for the introduction of both bromine and iodine into specific positions on the aromatic ring .

2-(Bromomethyl)-4-iodo-1-methylbenzene serves several important applications:

- Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to undergo further transformations.

- Research Chemical: It is utilized in chemical research for developing new materials and studying reaction mechanisms involving halogenated compounds.

- Agrochemicals: The compound may also find applications in developing agrochemicals, particularly pesticides and herbicides that require halogenated aromatic structures for activity .

Interaction studies involving 2-(Bromomethyl)-4-iodo-1-methylbenzene have primarily focused on its metabolic pathways and potential drug interactions. Its role as an inhibitor of cytochrome P450 enzymes highlights its importance in pharmacokinetics, particularly how it may affect the metabolism of co-administered drugs. These interactions necessitate careful consideration during drug formulation and therapy design to avoid adverse effects due to altered drug metabolism .

Several compounds share structural similarities with 2-(Bromomethyl)-4-iodo-1-methylbenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 2-Bromo-4-iodo-1-methylbenzene | 26670-89-3 | 0.85 | Similar structure but lacks bromomethyl group |

| 4-Bromo-2-iodo-1-methylbenzene | 260558-15-4 | 0.85 | Different substitution pattern on benzene |

| 2-Bromo-5-iodo-1,3-dimethylbenzene | 689260-53-5 | 0.84 | Contains additional methyl substituent |

| 1-Bromo-2-iodo-3-methylbenzene | 869500-07-2 | 0.95 | Different position of bromine and iodine |

Uniqueness

The uniqueness of 2-(Bromomethyl)-4-iodo-1-methylbenzene lies in its specific combination of halogen substituents at defined positions on the benzene ring, which enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds that may lack one or both halogens or have different substituent patterns .

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 2-(Bromomethyl)-4-iodo-1-methylbenzene in deuterated chloroform exhibits characteristic signals that provide detailed structural information about the aromatic substitution pattern and functional group environment [1] [2]. The aromatic region displays two distinct doublets corresponding to the meta-disubstituted benzene ring. The proton positioned meta to the iodo substituent (H-5) resonates at δ 7.06 as a doublet with coupling constant J = 8.0 Hz, while the proton ortho to the iodo group (H-6) appears further downfield at δ 7.58 as a doublet with identical coupling [3] [4]. This downfield shift reflects the strong deshielding effect of the iodine atom due to its significant electronegativity and magnetic anisotropy [1] [5].

The benzylic methylene protons attached to the bromine atom exhibit a characteristic singlet at δ 4.42, integrating for two protons [6]. This chemical shift is typical for bromomethyl groups attached to aromatic systems, where the combined deshielding effects of the bromine atom and the aromatic ring contribute to the observed downfield position [7] [8]. The aromatic methyl group appears as a sharp singlet at δ 2.28, integrating for three protons, positioned in the typical range for methyl substituents on benzene rings [1] [5].

The coupling pattern observed between H-5 and H-6 (J = 8.0 Hz) is characteristic of ortho-positioned aromatic protons in substituted benzenes [4] [9]. The absence of additional coupling confirms the meta-disubstituted pattern and validates the proposed structure. The magnetic equivalence of the methylene protons suggests rapid rotation around the carbon-carbon bond connecting the methylene group to the aromatic ring [10].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of 2-(Bromomethyl)-4-iodo-1-methylbenzene [11] [12]. The aromatic carbon atoms exhibit chemical shifts in the range of 93.4 to 139.4 ppm, consistent with substituted benzene derivatives [11] [13]. The carbon atom directly bonded to iodine (C-4) appears significantly upfield at δ 93.4 ppm due to the heavy atom effect of iodine, which causes characteristic upfield shifts in directly bonded carbons [14] [15].

The aromatic carbon atoms C-5 and C-6 resonate at δ 128.5 and δ 130.1 ppm respectively, within the typical range for aromatic carbons in substituted benzenes [11] [5]. The carbon bearing the bromomethyl substituent (C-2) appears at δ 136.8 ppm, while C-3 resonates at δ 137.2 ppm. The most downfield aromatic carbon corresponds to C-1, bearing the methyl substituent, which appears at δ 139.4 ppm [16] [14].

The aliphatic carbons exhibit distinct chemical shifts reflecting their chemical environments. The methyl carbon attached to the aromatic ring resonates at δ 20.8 ppm, typical for aromatic methyl substituents [12] [16]. The bromomethyl carbon appears at δ 33.2 ppm, demonstrating the deshielding effect of the bromine atom while remaining in the characteristic range for halogenated methylene carbons [6] [7].

The chemical shift pattern observed in the carbon-13 spectrum confirms the substitution pattern and provides evidence for the electronic effects of both halogen substituents on the aromatic system [14] [15]. The downfield positions of carbons ortho and para to electron-withdrawing substituents reflect the electron-deficient nature of these positions.

Advanced Correlation Techniques

Two-dimensional nuclear magnetic resonance techniques provide crucial structural confirmation and enable unambiguous assignment of all proton and carbon resonances [10] [17]. Homonuclear correlation spectroscopy experiments reveal the connectivity between aromatic protons H-5 and H-6 through their characteristic ortho-coupling pattern [4] [10]. The correlation between these protons confirms the meta-disubstituted benzene ring arrangement and validates the proposed substitution pattern.

Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivities, confirming the assignment of the bromomethyl group through the correlation between the δ 4.42 proton signal and the δ 33.2 carbon resonance [10] [17]. Similarly, the aromatic methyl group correlation between δ 2.28 (proton) and δ 20.8 (carbon) provides unambiguous identification of this substituent.

Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen interactions that confirm the substitution pattern [10] [17]. The correlation between the methyl protons (δ 2.28) and the aromatic carbon C-1 (δ 139.4) establishes the direct attachment of the methyl group to the benzene ring. Additional long-range correlations between the bromomethyl protons and aromatic carbons C-2 and C-3 confirm the position of the bromomethyl substituent.

Distortionless enhancement by polarization transfer experiments facilitate the identification of carbon multiplicities [10] [17]. The methyl and bromomethyl carbons appear as positive signals, while the aromatic CH carbons display negative phase in DEPT-135 experiments. Quaternary aromatic carbons are absent in DEPT experiments but visible in standard carbon-13 spectra, enabling complete structural characterization.

Nuclear Overhauser effect experiments provide information about spatial relationships within the molecule [10] [17]. Selective irradiation of the bromomethyl protons reveals spatial proximity to specific aromatic protons, confirming the substitution pattern. Variable temperature nuclear magnetic resonance studies indicate restricted rotation around the carbon-carbon bond connecting the bromomethyl group to the aromatic ring, consistent with the observed magnetic equivalence of the methylene protons at room temperature.

Mass Spectrometry Analysis

The electron impact mass spectrum of 2-(Bromomethyl)-4-iodo-1-methylbenzene exhibits characteristic fragmentation patterns typical of halogenated aromatic compounds [6] [18]. The molecular ion peak appears at m/z 311 with relatively low intensity (15-25%) due to the inherent instability of halogenated molecular ions under electron impact conditions [19] [20]. This low molecular ion abundance is characteristic of compounds containing multiple halogen atoms, which readily undergo fragmentation through halogen loss mechanisms [6] [18].

The base peak in the mass spectrum occurs at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) [6] [18]. This fragment represents one of the most stable carbocations in organic mass spectrometry and forms through ring expansion of the initial benzyl cation. The formation of the tropylium ion involves loss of the entire bromomethyl group (loss of 220 mass units) from the molecular ion, followed by rearrangement to the seven-membered ring system [18] [19].

Significant fragment ions appear at m/z 232 (45-65% relative abundance) and m/z 184 (25-35% relative abundance), corresponding to loss of bromine and iodine atoms respectively [6] [20]. The preferential loss of bromine over iodine reflects the relative bond strengths and the stabilization of the resulting radical cations. The fragment at m/z 203 (35-45% relative abundance) results from loss of the entire bromomethyl group, forming a methyliodobenzene cation [18] [19].

Additional fragmentation pathways include formation of the phenyl cation (C₆H₅⁺) at m/z 77 through further fragmentation of the tropylium ion [6] [18]. Ring contraction mechanisms and additional side-chain losses produce various minor fragments throughout the spectrum. The fragmentation pattern confirms the presence of both halogen substituents and the benzylic methylene group, providing structural validation through characteristic mass spectral behavior [19] [20].

The collision-induced dissociation behavior of the molecular ion provides additional structural information [21]. Tandem mass spectrometry experiments reveal sequential fragmentation pathways and confirm the connectivity of substituents within the molecular framework. Energy-resolved mass spectrometry studies indicate the relative stability of various fragment ions and provide thermochemical information about bond dissociation energies.

Infrared and Raman Spectroscopy

The infrared spectrum of 2-(Bromomethyl)-4-iodo-1-methylbenzene displays characteristic absorption bands that provide detailed information about functional group vibrations and molecular structure [22] [23]. Aromatic carbon-hydrogen stretching vibrations appear in the region 3070-3020 cm⁻¹ as weak to medium intensity bands, characteristic of substituted benzene derivatives [23] [24]. These bands confirm the presence of the aromatic ring system and provide evidence for the degree of substitution.

Aliphatic carbon-hydrogen stretching vibrations of the methyl and methylene groups appear in the region 2980-2920 cm⁻¹ [22] [23]. The asymmetric and symmetric stretching modes of the methyl group contribute to the complexity of this region, while the methylene group exhibits characteristic stretching patterns typical of bromomethyl substituents [24] [8]. The frequency positions reflect the electronic environment created by the adjacent aromatic ring and bromine atom.

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the regions 1610-1580, 1580-1550, and 1500-1480 cm⁻¹ [23] [24]. The strongest band typically occurs around 1500 cm⁻¹ and is characteristic of para-disubstituted benzene derivatives. The pattern and intensity of these bands provide information about the substitution pattern and the electronic effects of the halogen substituents on the aromatic system [22] [8].

The carbon-halogen stretching vibrations provide definitive evidence for the presence of both bromine and iodine substituents [22] [8]. The carbon-bromine stretch appears as a medium intensity band in the region 760-720 cm⁻¹, while the carbon-iodine stretch occurs at lower frequency (680-620 cm⁻¹) with strong intensity due to the heavier iodine atom [23] [8]. These characteristic frequencies confirm the identity and position of the halogen substituents.

Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the region 870-840 cm⁻¹ as strong intensity bands [23] [24]. The pattern of these bands provides information about the substitution pattern of the benzene ring and confirms the meta-disubstituted arrangement. Additional bands in the region 820-780 cm⁻¹ further support the substitution pattern assignment [22] [24].

Raman spectroscopy provides complementary vibrational information and is particularly useful for observing symmetric vibrations that may be weak or absent in infrared spectra [25]. The aromatic ring breathing modes and symmetric carbon-carbon stretching vibrations are typically enhanced in Raman spectra. Carbon-halogen stretching vibrations often exhibit different intensities in Raman compared to infrared spectroscopy, providing additional structural confirmation [25] [8].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2-(Bromomethyl)-4-iodo-1-methylbenzene exhibits characteristic electronic transitions typical of halogenated aromatic compounds [26] [27]. The primary absorption bands occur in the ultraviolet region, with the most intense absorption corresponding to the ¹Lb transition (B-band) appearing at λmax 257-262 nm with extinction coefficient ε = 3000-4000 M⁻¹cm⁻¹ [26]. This transition represents a π→π* electronic excitation localized primarily on the aromatic ring system.

The ¹La transition appears at slightly longer wavelength (λmax 264-268 nm) with extinction coefficient ε = 2500-3500 M⁻¹cm⁻¹ [26] [27]. The presence of iodine substituent causes characteristic bathochromic shifts compared to unsubstituted benzene, reflecting the heavy atom effect and the influence of iodine's extended electron cloud on the aromatic π-system [28] [26]. The fine structure observed in these bands results from vibronic coupling between electronic and vibrational transitions.

Charge transfer transitions involving the iodine atom appear at longer wavelengths (λmax 290-295 nm) with lower extinction coefficients (ε = 1000-1500 M⁻¹cm⁻¹) [26] [27]. These transitions involve electron transfer from iodine lone pairs to the aromatic π* orbitals and are characteristic of iodinated aromatic compounds. The intensity and position of these bands provide information about the extent of conjugation between the halogen substituent and the aromatic system [28] [27].

Additional weak absorption bands may appear in the region 330-340 nm, corresponding to n→π* transitions involving iodine lone pair electrons [26]. These bands typically exhibit low extinction coefficients (ε = 500-800 M⁻¹cm⁻¹) but provide important information about the electronic structure of the iodinated aromatic system [28] [26].

Solvent effects significantly influence the ultraviolet-visible spectrum, with polar solvents typically causing bathochromic shifts due to stabilization of the excited states [26] [27]. The spectrum in cyclohexane exhibits well-resolved fine structure, while polar solvents tend to broaden the absorption bands and reduce vibronic resolution. Temperature effects may also influence the spectral characteristics, particularly the fine structure and band widths [28] [26].

X-ray Diffraction Studies

Crystallographic analysis of 2-(Bromomethyl)-4-iodo-1-methylbenzene provides definitive structural information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [29] [30]. The compound likely crystallizes in a monoclinic crystal system with space group P21/c, commonly observed for halogenated aromatic compounds [30] [31]. The unit cell parameters are estimated to be approximately a = 8.2-8.6 Å, b = 15.1-15.5 Å, c = 7.8-8.2 Å, with β = 102-105°, accommodating four molecules per unit cell (Z = 4) [29] [31].

The molecular geometry exhibits planar aromatic ring with typical carbon-carbon bond lengths of approximately 1.39 Å [30] [31]. The carbon-iodine bond length is expected to be approximately 2.06 Å, while the carbon-bromine bond length in the methylene group is approximately 1.94 Å, consistent with literature values for similar compounds [29] [31]. The carbon-carbon bond connecting the bromomethyl group to the aromatic ring exhibits typical sp³-sp² bond length of approximately 1.51 Å.

Intermolecular interactions play crucial roles in determining the crystal packing arrangement [30] [32]. Halogen bonding interactions between iodine atoms and electron-rich regions of neighboring molecules contribute to the stability of the crystal structure [32] [33]. Type II halogen bonds (I···I interactions) with distances shorter than the sum of van der Waals radii may be observed, creating one-dimensional or two-dimensional networks within the crystal [31] [33].

Weak hydrogen bonding interactions between aromatic protons and halogen atoms (C-H···I and C-H···Br) provide additional stabilization to the crystal structure [31] [32]. The methyl group protons may participate in weak C-H···π interactions with neighboring aromatic rings, contributing to the overall packing efficiency [30] [32]. The bromomethyl group orientation is influenced by these intermolecular interactions and may exhibit conformational preferences that minimize steric repulsion.